molecular formula C17H14FN3 B6347431 4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine CAS No. 1354922-51-2

4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Cat. No.: B6347431
CAS No.: 1354922-51-2
M. Wt: 279.31 g/mol
InChI Key: MZFIYSNBNWTMHC-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a heterocyclic aromatic amine with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-fluoroaniline and 4-methylbenzaldehyde.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions may target the pyrimidine ring or the aromatic substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings or the pyrimidine core.

Scientific Research Applications

4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluorophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine
  • 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Uniqueness

4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is unique due to the specific combination of fluorine and methyl groups on the aromatic rings, which can influence its electronic properties and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

IUPAC Name

4-(2-fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3/c1-11-6-8-12(9-7-11)15-10-16(21-17(19)20-15)13-4-2-3-5-14(13)18/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFIYSNBNWTMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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